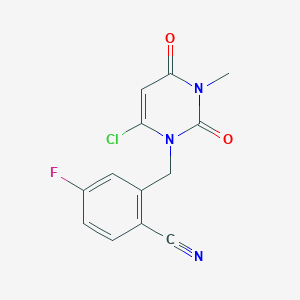







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1.C(N(CC)C(C)C)(C)C.Br[CH2:21][C:22]1[CH:29]=[C:28]([F:30])[CH:27]=[CH:26][C:23]=1[C:24]#[N:25].O>CN1C(=O)CCC1>[Cl:1][C:2]1[N:7]([CH2:21][C:22]2[CH:29]=[C:28]([F:30])[CH:27]=[CH:26][C:23]=2[C:24]#[N:25])[C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1
|


|
Name
|
|
|
Quantity
|
750 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(N(C(N1)=O)C)=O
|
|
Name
|
|
|
Quantity
|
998 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=C(C#N)C=CC(=C1)F
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1=O
|
|
Name
|
|
|
Quantity
|
3.8 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the resultant slurry was stirred at ambient temperature for 1 hour and at <5° C. for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was then heated at 60° C. for 2 hours or until completion (as determined, for example, by HPLC)
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered under vacuum
|
|
Type
|
WASH
|
|
Details
|
the wet cake was washed with IPA (2×2.25 L)
|
|
Type
|
CUSTOM
|
|
Details
|
The material was then dried in a vacuum oven at 40±5° C. for 16 or more hours
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(N(C(N1CC1=C(C#N)C=CC(=C1)F)=O)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |